molecular formula C21H18N2O4S B11054303 6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide

6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide

Cat. No.: B11054303
M. Wt: 394.4 g/mol
InChI Key: RZOPVEUDPYATDJ-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core with additional functional groups such as methyl, phenyl, and carboxamide. The presence of the oxathiazepine ring and the 5,5-dioxide functional group further distinguishes this compound from other dibenzoazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and the presence of the oxathiazepine ring with the 5,5-dioxide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

6,8-dimethyl-5,5-dioxo-N-phenylbenzo[c][5,1,2]benzoxathiazepine-3-carboxamide

InChI

InChI=1S/C21H18N2O4S/c1-14-8-10-18-17(12-14)23(2)28(25,26)20-13-15(9-11-19(20)27-18)21(24)22-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)

InChI Key

RZOPVEUDPYATDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)S(=O)(=O)N2C

Origin of Product

United States

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